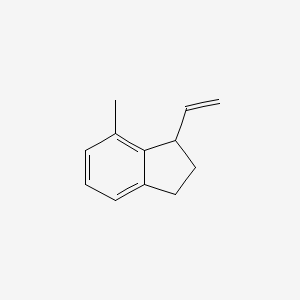
1-Ethenyl-7-methyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-7-methyl-2,3-dihydro-1H-indene is an organic compound with a unique structure that includes an indene core with an ethenyl group at the first position and a methyl group at the seventh position. This compound is part of the indene family, which is known for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-7-methyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 7-methylindene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is carried out in a hydrogen atmosphere at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation of indene derivatives, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-7-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of ethyl derivatives.
Substitution: Introduction of alkyl or acyl groups at the aromatic ring.
Aplicaciones Científicas De Investigación
1-Ethenyl-7-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-7-methyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethenyl group allows for potential interactions with nucleophiles, while the indene core provides stability and rigidity to the molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2,3-dihydro-1H-indene: Similar structure but lacks the ethenyl group.
2,3-Dihydro-1H-indene: Lacks both the ethenyl and methyl groups.
1-Ethenyl-2,3-dihydro-1H-indene: Similar but lacks the methyl group.
Uniqueness
1-Ethenyl-7-methyl-2,3-dihydro-1H-indene is unique due to the presence of both the ethenyl and methyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
89032-36-0 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1-ethenyl-7-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H14/c1-3-10-7-8-11-6-4-5-9(2)12(10)11/h3-6,10H,1,7-8H2,2H3 |
Clave InChI |
BEWJFWITHLEMHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(CCC2=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















